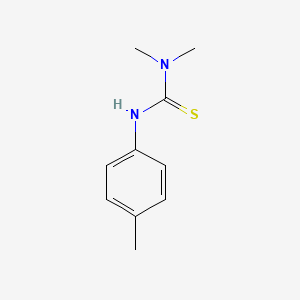

1,1-Dimethyl-3-(4-methylphenyl)thiourea

Description

Overview of Thiourea (B124793) Scaffold Versatility in Organic and Medicinal Chemistry

The thiourea moiety is a versatile building block in organic synthesis, acting as a precursor for the construction of various heterocyclic compounds. mdpi.com Its reactivity allows for transformations into valuable scaffolds such as thiazoles, pyrimidines, and triazoles. The sulfur and nitrogen atoms within the thiourea structure possess nucleophilic properties, enabling reactions with a wide range of electrophiles. This reactivity is fundamental to its role as an intermediate in the synthesis of more complex molecules. researchgate.net

In medicinal chemistry, the thiourea framework is a common feature in numerous bioactive compounds. mdpi.com The ability of the N-H and C=S groups to participate in hydrogen bonding is a key factor in their interaction with biological targets like enzymes and receptors. mdpi.com This has led to the development of thiourea derivatives with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.comnih.gov

Significance of Aromatic and Aliphatic Substituents in Thiourea Derivatives

The biological activity and physicochemical properties of thiourea derivatives are profoundly influenced by the nature of the substituents on the nitrogen atoms. The attachment of aromatic and aliphatic groups allows for the fine-tuning of characteristics such as lipophilicity, electronic effects, and steric hindrance, which in turn affect the molecule's interaction with biological systems.

Aromatic substituents, for instance, can engage in π-π stacking interactions and can be functionalized with various groups to modulate activity. The electronic nature of the substituents on the aromatic ring can alter the acidity of the N-H protons and the electron density on the thiocarbonyl sulfur, thereby influencing binding affinities. nih.gov Aliphatic substituents, on the other hand, can impact the compound's solubility and conformational flexibility. The size and branching of the alkyl chains can dictate how the molecule fits into a binding pocket.

Research Context and Potential Academic Relevance of 1,1-Dimethyl-3-(4-methylphenyl)thiourea

The specific compound, this compound, is a trisubstituted thiourea derivative featuring both aliphatic (dimethyl) and aromatic (4-methylphenyl or p-tolyl) substituents. While extensive research specifically focused on this molecule is not widely available in public literature, its structural motifs suggest significant academic interest.

Chemical and Physical Properties of this compound

While specific experimental data for this compound is limited, its properties can be inferred from the analysis of its constituent parts and comparison with related structures.

| Property | Predicted Value/Information |

| Molecular Formula | C10H14N2S |

| Molecular Weight | 194.30 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. |

| Hydrogen Bonding | The N-H proton can act as a hydrogen bond donor, while the sulfur and the dimethylamino nitrogen can act as hydrogen bond acceptors. |

| Spectroscopic Data | Expected to show characteristic signals in ¹H NMR for the aromatic and methyl protons, and a distinctive C=S stretch in the IR spectrum. |

Synthesis of this compound

The synthesis of unsymmetrical trisubstituted thioureas like this compound typically involves the reaction of an isothiocyanate with a secondary amine.

A common synthetic route would be the reaction of 4-methylphenyl isothiocyanate (p-tolyl isothiocyanate) with N,N-dimethylamine. This reaction is generally straightforward and proceeds via the nucleophilic addition of the secondary amine to the electrophilic carbon of the isothiocyanate group.

General Reaction Scheme: p-Tolyl-N=C=S + (CH₃)₂NH → (CH₃)₂N-C(=S)-NH-p-Tolyl

This method is widely used for the preparation of various substituted thioureas due to its efficiency and the commercial availability of a wide range of isothiocyanates and amines.

Potential Research Applications

Based on the known activities of related thiourea derivatives, this compound holds potential for investigation in several areas of chemical and biological research.

Potential Biological Activities

Thiourea derivatives are well-documented for their diverse biological activities. The presence of the p-tolyl group, in particular, has been associated with various pharmacological effects in other classes of compounds. ontosight.ai Potential areas of investigation for this compound include:

Anticancer Activity: Many N,N'-diarylthiourea derivatives have shown promising results as anticancer agents. mdpi.com The specific substitution pattern of this compound could lead to novel interactions with cancer-related targets.

Antimicrobial Activity: The thiourea scaffold is a known pharmacophore in the development of antibacterial and antifungal agents. nih.gov

Enzyme Inhibition: The ability of thioureas to coordinate with metal ions and form hydrogen bonds makes them potential inhibitors for various enzymes.

Applications in Organic Synthesis and Catalysis

The structural features of this compound also suggest its utility in organic synthesis. The thiourea moiety can act as a ligand for transition metals, making it a candidate for use in catalysis. Furthermore, its potential to form specific non-covalent interactions could be exploited in the field of supramolecular chemistry and the development of organocatalysts. The desulfurization of thiourea derivatives can also lead to the formation of carbodiimides, which are valuable reagents in organic synthesis.

Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dimethyl-3-(4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-8-4-6-9(7-5-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFPKSLOJQQWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351746 | |

| Record name | 1,1-dimethyl-3-(4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2741-13-1 | |

| Record name | NSC202126 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-dimethyl-3-(4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYL-3-(PARA-TOLYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 1,1-Dimethyl-3-(4-methylphenyl)thiourea and Analogues

Direct synthesis approaches are the most common methods for the preparation of this compound and related compounds. These methods typically involve the formation of the thiourea (B124793) backbone through the reaction of an isothiocyanate with an amine or the in situ generation of the isothiocyanate species.

Isothiocyanate-mediated coupling reactions are a cornerstone in the synthesis of thioureas due to their high efficiency and broad substrate scope.

The most direct and widely used method for synthesizing this compound is the reaction of 4-methylphenyl isothiocyanate (also known as p-tolyl isothiocyanate) with N,N-dimethylamine. This reaction involves the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the corresponding thiourea. The reaction is typically carried out in a suitable solvent, such as ethanol, and often proceeds with high yields. scispace.com

The general scheme for this reaction is as follows:

CH₃C₆H₄NCS + (CH₃)₂NH → CH₃C₆H₄NHC(S)N(CH₃)₂

This method is highly versatile and has been employed for the synthesis of a wide array of thiourea derivatives by varying the amine and isothiocyanate starting materials. For instance, various aromatic amines have been reacted with phenyl isothiocyanate and 4-methoxyphenyl (B3050149) isothiocyanate to produce a series of N,N'-disubstituted thioureas. scispace.com

| Isothiocyanate | Amine | Product | Yield (%) |

|---|---|---|---|

| p-Tolyl isothiocyanate | N,N-Dimethylamine | This compound | High (typical) |

| Phenyl isothiocyanate | Aniline | 1,3-Diphenylthiourea | Good to Excellent |

| 4-Methoxyphenyl isothiocyanate | 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)thiourea | Good to Excellent |

The general reaction sequence is:

RCOCl + NH₄SCN → RCONCS + NH₄Cl

RCONCS + R'₂NH → RCONHC(S)NR'₂

This methodology has been optimized using phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), to improve reaction speed and yield, particularly for heterogeneous reaction systems. nih.gov

The reaction of isothiocyanates with hydrazine (B178648) derivatives provides a pathway to a variety of thiourea-containing compounds. For instance, lauroyl isothiocyanate has been shown to react with hydrazine hydrate, phenylhydrazine, and other hydrazine derivatives to form 1,2,4-triazoles through an initial thiourea adduct followed by cyclization. researchgate.net The initial step involves the addition of the hydrazine to the isothiocyanate to form a thiosemicarbazide (B42300) derivative.

Depending on the structure of the hydrazine and the reaction conditions, different outcomes can be achieved. The reaction of benzoyl isothiocyanate with alkyl hydrazines can lead to the formation of 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones. rsc.org With certain alkyl hydrazones, the reaction with benzoyl isothiocyanate can yield 1,3,4,6-oxatriazepine-5-thione derivatives instead of open-chain benzoyl thiosemicarbazones. rsc.org

Regioselective lithiation offers a powerful tool for the functionalization of existing thiourea scaffolds. While direct lithiation of this compound is not extensively documented, strategies developed for analogous ureas can be considered. For example, unsymmetrical N,N'-diarylureas can be regioselectively alkylated and subsequently undergo directed ortho-metalation (ortholithiation) with strong bases like sec-butyllithium. nih.gov This allows for the introduction of various electrophiles at a specific position on one of the aryl rings.

The directing ability of the thiourea group, in concert with other substituents on the aromatic rings, would be expected to control the site of lithiation. The development of such strategies would enable the synthesis of a wider range of functionalized this compound analogues with potentially interesting properties. The regioselective lithiation of nitrogenated 2-aryl heterocycles further highlights the potential for precise functionalization guided by nitrogen-containing groups. researchgate.net

Isothiocyanate-Mediated Coupling Reactions

Optimized Reaction Conditions and Methodological Advancements

Recent advancements in synthetic methodology have focused on improving the efficiency, sustainability, and scope of thiourea synthesis. These include the development of one-pot procedures, the use of microwave irradiation, and the application of flow chemistry.

One-pot syntheses of thioureas from amines and carbon disulfide in the presence of an oxidant in water have been reported as a facile and environmentally friendly approach. shd-pub.org.rsresearchgate.net This method avoids the pre-formation or handling of isothiocyanates.

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing thioureas. rsc.orgresearchgate.net Reactions are often complete in minutes with high yields, offering a significant advantage over conventional heating methods. For example, the synthesis of N-N'-disubstituted thioureas from phenyl isothiocyanate and aromatic amines can be effectively carried out under microwave irradiation. scispace.com

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | Hours | Good to Excellent | Well-established, simple setup |

| Microwave Irradiation | Minutes | Often higher than conventional | Rapid, energy-efficient, improved yields |

Continuous-flow synthesis is another modern technique that has been successfully applied to the preparation of thioureas. mdpi.comnih.gov This methodology offers advantages in terms of safety, scalability, and process control. The continuous-flow synthesis of thioureas has been achieved through a multicomponent reaction of isocyanides, amines, and sulfur, enabled by an aqueous polysulfide solution. mdpi.comnih.gov This approach allows for mild reaction conditions and straightforward product isolation.

Influence of Catalysts and Bases on Reaction Efficiency and Pathway

The synthesis of thioureas from isothiocyanates and primary or secondary amines is typically a facile reaction that often proceeds to completion without the need for a catalyst. However, in cases involving less reactive amines or for accelerating the reaction, a base can be employed. The base, such as triethylamine (B128534) or pyridine, can deprotonate the amine, increasing its nucleophilicity and thereby enhancing the reaction rate.

For more complex, multi-component syntheses leading to thiourea derivatives, heterogeneous catalysts such as Cu(II)-Schiff base/SBA-15 have been utilized to promote the reaction under solvent-free conditions, offering advantages like shorter reaction times and simple product work-up. iau.iriau.ir However, for the straightforward synthesis of this compound, such complex catalysts are generally unnecessary.

Mechanochemical Synthesis of Thiourea Derivatives

Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), has emerged as a sustainable and highly efficient method for synthesizing thioureas. researchgate.net This approach offers several advantages over traditional solvent-based methods:

Solvent-Free Conditions: It eliminates the need for potentially toxic and volatile organic solvents, aligning with the principles of green chemistry. researchgate.net

High Yields: Mechanochemical synthesis often proceeds to quantitative or near-quantitative yields. researchgate.net

Reduced Byproducts: The absence of a solvent and often milder conditions can minimize the formation of byproducts. researchgate.net

Reaction Acceleration: The intense mixing and grinding can accelerate reactions that are slow in solution.

The mechanochemical synthesis of this compound would involve milling solid 4-methylphenyl isothiocyanate with liquid or gaseous 1,1-dimethylamine in a ball mill. This solvent-free "click-type" chemistry is a powerful tool for the clean and efficient production of thiourea derivatives. researchgate.net

Synthesis of Derivatized and Heterocyclic Analogues

The thiourea functional group in this compound is a versatile synthon for the construction of various derivatized and heterocyclic compounds. The sulfur and nitrogen atoms provide multiple reactive sites for cyclization reactions. mdpi.comcrimsonpublishers.com

Thiazole (B1198619) Derivatives: The thiourea moiety can react with α-haloketones in a Hantzsch-type synthesis to yield 2-aminothiazole (B372263) derivatives. This involves the initial S-alkylation of the thiourea followed by intramolecular cyclization.

Thiazolidinone Derivatives: Reaction with α,β-unsaturated esters or compounds like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of 2-imino-1,3-thiazolidin-4-ones. crimsonpublishers.com

Thiadiazole Derivatives: Oxidative cyclization of thiourea derivatives can lead to the formation of various thiadiazole ring systems, which are important scaffolds in medicinal chemistry.

Pyrimidinethiones: Condensation reactions with 1,3-dicarbonyl compounds, such as dimedone or ethyl acetoacetate, in the presence of an aldehyde can yield dihydropyrimidinethione derivatives through a Biginelli-like reaction. mdpi.commdpi.com

These transformations highlight the utility of this compound as a valuable intermediate in organic synthesis for accessing a diverse range of more complex molecular architectures. nih.gov

Strategies for Aromatic Ring Modification in this compound Analogues

Modification of the 4-methylphenyl (p-tolyl) ring in analogues of this compound is a key strategy for synthesizing a range of derivatives with varied electronic and steric properties. Standard electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are commonly employed for this purpose. The directing effects of the methyl and the thiourea groups on the aromatic ring influence the regioselectivity of these substitutions.

Halogenation: The introduction of halogen atoms onto the aromatic ring can significantly alter the lipophilicity and electronic nature of the molecule. For instance, the bromination of N,N-dimethyl-N'-(4-methylphenyl)thiourea can be achieved using appropriate brominating agents, leading to the formation of bromo-substituted analogues. One documented example is the synthesis of 1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea. researchgate.net

Nitration: Nitration of the aromatic ring introduces a nitro group, which is a strong electron-withdrawing group and can serve as a precursor for further functionalization, such as reduction to an amino group. The nitration of related phenylthiourea (B91264) derivatives often occurs at positions ortho or para to the activating thiourea moiety, though the presence of the methyl group also influences the final position of the incoming nitro group. semanticscholar.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for introducing alkyl and acyl groups, respectively, onto the aromatic ring. wikipedia.org These reactions typically employ a Lewis acid catalyst to generate a carbocation or an acylium ion, which then attacks the electron-rich aromatic ring. youtube.com The presence of the activating methyl group on the p-tolyl moiety of this compound would be expected to facilitate these reactions.

Interactive Table: Electrophilic Aromatic Substitution Reactions for Aromatic Ring Modification.

| Reaction | Reagents and Conditions | Expected Product(s) |

|---|---|---|

| Bromination | Br2, Lewis Acid (e.g., FeBr3) or NBS | Mono- or di-brominated derivatives on the p-tolyl ring |

| Nitration | HNO3, H2SO4 | Nitro-substituted derivatives on the p-tolyl ring |

| Friedel-Crafts Acylation | Acyl halide, Lewis Acid (e.g., AlCl3) | Acyl-substituted derivatives on the p-tolyl ring |

Cyclocondensation Reactions Leading to Thiourea-Derived Heterocycles

The thiourea functionality within this compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. Cyclocondensation reactions, where the thiourea moiety provides the N-C-S backbone, are commonly employed to construct thiazole, pyrimidine, and triazole ring systems.

Synthesis of Thiazoles: The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. mdpi.com This reaction involves the cyclocondensation of a thiourea with an α-haloketone. In the context of this compound, reaction with various α-haloketones would yield 2-(dimethylamino)-4-aryl/alkyl-thiazole derivatives. The reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, which then undergoes cyclization and dehydration to afford the thiazole ring. A variety of 2-amino-4-arylthiazoles have been prepared using this methodology. nativeamericanembassy.netresearchgate.net

Synthesis of Pyrimidines: Pyrimidine and its derivatives can be synthesized through the reaction of thioureas with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, is a prominent example leading to dihydropyrimidines. mdpi.com Utilizing this compound in such reactions would lead to N-1 substituted pyrimidinethiones. The conversion of the carbonyl group in pyrimidinone systems to a thiocarbonyl group can also be achieved using thionating agents like Lawesson's reagent or phosphorus pentasulfide. researchgate.net

Synthesis of Triazoles: While less common directly from N,N-disubstituted thioureas, the thiourea scaffold can be a precursor to triazole systems. For instance, oxidative cyclization of thiosemicarbazones derived from thioureas can lead to the formation of aminothiadiazoles, which are isomeric to triazolethiones.

Interactive Table: Cyclocondensation Reactions for Heterocycle Synthesis.

| Heterocycle | Reactants | General Reaction Conditions |

|---|---|---|

| Thiazoles | α-Haloketones | Reflux in a suitable solvent (e.g., ethanol) |

| Pyrimidines | β-Dicarbonyl compounds, Aldehydes | Acid or base catalysis, often in a one-pot reaction |

| Triazoles | (via thiosemicarbazide intermediates) | Oxidative cyclization conditions |

Synthesis of Bis-Thiourea Derivatives

Bis-thiourea derivatives are compounds containing two thiourea moieties linked by a spacer. The synthesis of such compounds can be achieved through various strategies, often involving the reaction of isothiocyanates with diamines.

One common method involves the in-situ generation of an acyl isothiocyanate from an acid chloride and a thiocyanate (B1210189) salt, which then reacts with a diamine to form a bis-acyl-thiourea. For example, bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have been synthesized by reacting the diamine with in-situ generated acyl isothiocyanates. nih.govresearchgate.net

Another approach is the direct reaction of a diisothiocyanate with two equivalents of an amine. Alternatively, two equivalents of an isothiocyanate can react with a diamine to furnish a symmetrical bis-thiourea. The general synthesis of bis-thioureas often involves the reaction of aryl isothiocyanates with substituted amines. researchgate.net Symmetrical N,N'-bis(2-dialkylaminophenyl)thioureas have been prepared by treating 1,1'-thiocarbonyldiimidazole (B131065) with two equivalents of 2-amino-N,N'-dialkylaniline. nih.gov

Interactive Table: Synthetic Approaches to Bis-Thiourea Derivatives.

| Synthetic Strategy | Reactants | Key Features |

|---|---|---|

| From Acyl Isothiocyanates and Diamines | Acid chloride, Thiocyanate salt, Diamine | In-situ generation of isothiocyanate |

| From Diisothiocyanates and Amines | Diisothiocyanate, Amine | Forms symmetrical or unsymmetrical bis-thioureas |

| From Isothiocyanates and Diamines | Isothiocyanate, Diamine | Yields symmetrical bis-thioureas |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J) for the aromatic and methyl protons of 1,1-Dimethyl-3-(4-methylphenyl)thiourea, were not found in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and Tautomeric Forms

Detailed ¹³C NMR chemical shift assignments for the thiocarbonyl, aromatic, and methyl carbons of this compound are not documented in the searched sources. Consequently, a discussion of its tautomeric forms based on ¹³C NMR evidence cannot be conducted.

Solid-State ¹³C CP/MAS NMR for Conformational Studies

No studies utilizing solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy for the conformational analysis of this compound have been reported in the reviewed literature.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

A published FT-IR spectrum or a detailed table of vibrational frequencies for the characteristic functional groups (such as N-H, C-N, C=S, and aromatic C-H stretches) of this compound could not be located. While studies on similar molecules report characteristic absorptions for the thiourea (B124793) moiety, applying that data here would be speculative.

Raman Spectroscopy Applications

There is no available literature containing Raman spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Analysis of π-π and n-π Transitions**

Specific experimental data detailing the UV-Vis absorption bands and the corresponding π-π* and n-π* electronic transitions for this compound could not be located in the searched scientific literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

A detailed mass spectrometry analysis, including the determination of the molecular ion peak and the specific fragmentation pathway for this compound, is not available in the reviewed sources.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Crystal System, Space Group, and Unit Cell Parameters

Crystallographic data, including the crystal system, space group, and unit cell parameters for this compound, has not been publicly reported.

Molecular Conformation, Bond Lengths, and Bond Angles

Without single-crystal X-ray diffraction data, a definitive analysis of the solid-state molecular conformation, including precise bond lengths and angles for this compound, cannot be provided.

Intramolecular Hydrogen Bonding Interactions and Pseudo-Ring Formation

Information regarding the presence or absence of intramolecular hydrogen bonds and any resulting pseudo-ring structures in this compound is not available from crystallographic studies.

of this compound

Following a comprehensive search of publicly available scientific literature and crystallographic databases, detailed experimental data regarding the advanced spectroscopic and crystallographic characterization of the specific compound this compound is not available. The required information to populate the requested sections on its intermolecular hydrogen bonding, crystal packing motifs, solid-state tautomerism, and polymorphism has not been published in the sources accessed.

While research exists for structurally related thiourea derivatives, such as 1-(4-methylphenyl)-3-(propan-2-ylideneamino)thiourea, 3-Acetyl-1-(4-methylphenyl)thiourea, and the oxygen-containing analog 1,1-dimethyl-3-(4-methylphenyl)urea, the substitution pattern is a critical determinant of solid-state properties. The presence of two methyl groups on one nitrogen atom in this compound, as opposed to hydrogen atoms or other functional groups in related documented structures, fundamentally alters the hydrogen bonding potential, steric profile, and electronic distribution of the molecule.

Specifically:

Hydrogen Bonding: Unlike thioureas with N-H bonds on both nitrogen atoms, the target compound has only one hydrogen bond donor (the N-H proton from the tolyl-substituted nitrogen). This prevents the formation of common hydrogen-bonded motifs like the centrosymmetric eight-membered {⋯HNCS}₂ synthon, which is a recurring feature in the crystal structures of many other thiourea derivatives.

Crystal Packing and Supramolecular Assembly: The absence of a second N-H donor and the steric bulk of the two methyl groups would necessitate entirely different crystal packing arrangements compared to less substituted analogs.

Tautomerism and Polymorphism: These phenomena are highly sensitive to the specific molecular structure and the resulting intermolecular interactions. Extrapolating findings from different molecules would be scientifically inaccurate.

Due to the lack of specific data for this compound, a scientifically accurate and thorough article focusing solely on its crystallographic and spectroscopic characteristics as per the requested outline cannot be generated.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov Its balance of accuracy and computational efficiency makes it ideal for studying complex organic molecules like thiourea (B124793) derivatives. nih.govscispace.com Calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to ensure reliable results. nih.govnih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the molecular structure corresponding to the lowest energy on the potential energy surface. nih.gov The resulting theoretical geometric parameters, including bond lengths, bond angles, and dihedral angles, can then be validated by comparing them with experimental data, typically obtained from single-crystal X-ray diffraction. nih.govresearchgate.netresearchgate.net

For thiourea derivatives, DFT calculations have been shown to reproduce experimental structures with a high degree of accuracy. scispace.com Minor discrepancies between the calculated and experimental values are expected, as theoretical calculations are often performed on a single molecule in the gas phase, while experimental data reflects the molecule's structure in a solid-state crystal lattice, where intermolecular forces are present. nih.govnih.gov The strong correlation between theoretical and experimental geometries confirms that the chosen level of theory is appropriate for describing the molecular system. nih.govacs.org

Table 1: Illustrative Comparison of Key Geometric Parameters for a Thiourea Derivative Core This table presents typical data for thiourea derivatives to illustrate the comparison between experimental and calculated values, as specific data for 1,1-Dimethyl-3-(4-methylphenyl)thiourea was not available in the searched literature.

| Parameter | Typical Experimental (X-ray) Value (Å/°) | Typical Calculated (DFT/B3LYP) Value (Å/°) |

|---|---|---|

| C=S Bond Length | 1.681 | 1.690 |

| C-N (Aryl) Bond Length | 1.349 | 1.355 |

| C-N (Dimethyl) Bond Length | 1.330 | 1.340 |

| S=C-N Angle | 127.5 | 127.8 |

| N-C-N Angle | 115.1 | 115.5 |

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. edu.krdwuxiapptec.comirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comajchem-a.com Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. semanticscholar.org For aryl thiourea derivatives, the HOMO is typically localized over the electron-rich aromatic ring and the thiourea moiety, while the LUMO is often centered on the thiocarbonyl (C=S) group and adjacent nitrogen atoms. This distribution indicates that the primary electronic transitions involve charge transfer from the aryl group towards the thiocarbonyl system.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap This table provides illustrative values typical for aryl thiourea derivatives.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.50 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. globalresearchonline.net These theoretical spectra provide a basis for the assignment of vibrational modes to specific functional groups within the molecule. eurjchem.comresearchgate.net

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. nih.gov To achieve better agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor. nih.gov A detailed comparison allows for the unambiguous assignment of key vibrational bands, such as the N-H stretching, C=S stretching, and C-N stretching modes, which are characteristic of the thiourea moiety. researchgate.net

Table 3: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies This table presents representative vibrational modes for a thiourea derivative.

| Vibrational Mode | Typical Experimental Wavenumber (cm-1) | Typical Calculated (Scaled) Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) | 3250 | 3255 | N-H stretching |

| ν(C-H)Aromatic | 3050 | 3058 | Aromatic C-H stretching |

| ν(C-H)Aliphatic | 2980 | 2985 | Methyl C-H stretching |

| ν(C=C) | 1595 | 1600 | Aromatic ring stretching |

| δ(N-H) + ν(C-N) | 1530 | 1535 | N-H bending coupled with C-N stretching |

| ν(C=S) | 810 | 815 | Thiocarbonyl stretching |

The energies of the frontier molecular orbitals (EHOMO and ELUMO) are used to calculate various global reactivity descriptors that quantify a molecule's stability and reactivity. dergipark.org.trresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative framework for predicting chemical behavior. semanticscholar.orgscielo.org.mx

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large energy gap, while soft molecules have a small one. semanticscholar.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electronic charge (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). dergipark.org.tr

These parameters are crucial for rationalizing the reactivity patterns of molecular systems. semanticscholar.org

Table 4: Calculated Global Reactivity Descriptors (Illustrative Values)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.75 |

| Electronegativity (χ) | 4.00 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.222 |

| Electrophilicity Index (ω) | 3.56 |

Chemical reactions and measurements are most often performed in solution, making the consideration of solvent effects crucial for accurate computational predictions. mdpi.comresearchgate.net The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. researchgate.netgaussian.com The Integral Equation Formalism variant (IEFPCM) is a common implementation of this model. gaussian.comruc.dk

The presence of a solvent can significantly alter a molecule's electronic properties and stability. edu.krd Polar solvents, for instance, can stabilize charge separation and affect the energies of the HOMO and LUMO. mdpi.com Generally, the HOMO-LUMO energy gap of a molecule tends to change with the polarity of the solvent. For many organic molecules, the energy gap may decrease in polar solvents, indicating increased reactivity compared to the gas phase. edu.krd

Table 5: Illustrative Solvent Effects on the HOMO-LUMO Energy Gap (ΔE)

| Solvent (Dielectric Constant, ε) | ΔE (eV) |

|---|---|

| Gas Phase (ε = 1) | 4.50 |

| Toluene (ε = 2.38) | 4.45 |

| Chloroform (ε = 4.81) | 4.38 |

| Methanol (ε = 32.7) | 4.25 |

| Water (ε = 78.4) | 4.22 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org This method is highly effective for calculating the vertical excitation energies and oscillator strengths that correspond to the absorption bands in a UV-Vis spectrum. researchgate.netresearchgate.netmdpi.com

The TD-DFT analysis provides the maximum absorption wavelength (λmax) and identifies the nature of the electronic transitions involved, such as π → π* or n → π. globalresearchonline.netrsc.org For this compound, the principal transitions are expected to be of π → π character, involving the promotion of an electron from a bonding π-orbital (often the HOMO) to an antibonding π*-orbital (often the LUMO). The results can be compared with experimental UV-Vis spectra to validate the computational approach and provide a deeper understanding of the molecule's photophysical behavior. mdpi.com

Table 6: Illustrative TD-DFT Results for Electronic Transitions

| Parameter | Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| λmax (nm) | 275 | 280 |

| Oscillator Strength (f) | 0.45 | - |

| Major Transition | HOMO → LUMO | - |

| Transition Type | π → π* | - |

The required subsections include:

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies (CoMFA/CoMSIA)

While extensive research exists on the computational analysis of various other thiourea derivatives, the strict constraint to focus exclusively on "this compound" cannot be met. Generating content for the specified outline would require specific data on binding modes, intermolecular interactions, conformational dynamics, and structure-activity relationships derived from studies on this exact compound. As no such specific data were found, creating the article would lead to speculation or the inclusion of information on other compounds, which is explicitly forbidden by the instructions.

Therefore, in the absence of dedicated research on the molecular modeling of "this compound," an informative and scientifically accurate article that adheres to the provided structure cannot be produced.

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies performing a Hirshfeld surface analysis on the compound this compound. This type of analysis is contingent upon the successful synthesis of a single crystal of the compound and its subsequent analysis using X-ray crystallography to determine its crystal structure. Without the foundational crystallographic information file (CIF), a Hirshfeld surface analysis, which elucidates the nature and extent of intermolecular interactions, cannot be performed.

While studies on other thiourea derivatives are available, the specific substitution pattern of this compound—with two methyl groups on one nitrogen atom and a p-tolyl group on the other—would uniquely influence its crystal packing and the resulting intermolecular forces. Therefore, data from other thiourea compounds cannot be accurately extrapolated to this specific molecule.

For context, a Hirshfeld surface analysis of a related compound, 1,1-dimethyl-3-(4-methylphenyl)urea, has been reported, which provides insights into its intermolecular interactions. However, the presence of a sulfur atom in the thiourea compound instead of an oxygen atom would significantly alter the hydrogen bonding capabilities and other non-covalent interactions, making a direct comparison inappropriate.

Should a crystal structure for this compound become available in the future, a Hirshfeld surface analysis would typically involve the following:

Generation of the Hirshfeld Surface: Visualizing the regions of close contact between neighboring molecules in the crystal lattice.

2D Fingerprint Plots: Deconvoluting the Hirshfeld surface to quantify the contribution of different types of intermolecular contacts, such as H···H, C···H, and N···H interactions.

Data Analysis: The percentage contributions of these interactions would be tabulated to provide a detailed understanding of the forces governing the supramolecular assembly of the compound.

Until such experimental data is published, a detailed and accurate Hirshfeld surface analysis for this compound remains purely speculative.

Chemical Reactivity and Coordination Chemistry of Thiourea Derivatives

Reaction Kinetics and Mechanistic Studies

Substituents on the nitrogen atoms of the thiourea (B124793) backbone play a critical role in directing reaction pathways and determining reaction rates. The presence of both electron-donating and electron-withdrawing groups can significantly alter the electronic environment of the sulfur and nitrogen atoms, which are the primary sites of chemical reactivity.

In the case of 1,1-Dimethyl-3-(4-methylphenyl)thiourea, the two methyl groups on one nitrogen atom act as electron-donating groups, increasing the electron density on the adjacent nitrogen and, to some extent, on the sulfur atom. The 4-methylphenyl (tolyl) group on the other nitrogen atom also contributes to the electronic properties of the molecule. The methyl group on the phenyl ring is weakly electron-donating, further influencing the molecule's reactivity.

Studies on related N,N'-disubstituted thioureas have shown that the nature of these substituents impacts reactions such as oxidation and complex formation. For instance, the rate of oxidation of thioureas is dependent on the structure of the substituents, although in some cases, the effect is not significant. researchgate.net The basicity of the amine substituents has a considerable influence on the rate of reaction with isothiocyanates, suggesting that the nucleophilic attack of the amine is the rate-determining step. kuleuven.be The steric bulk of the substituents can also play a role, hindering the approach of reactants and thus slowing down reaction rates.

The electronic effects of substituents can be quantified and correlated with reaction rates through mechanistic studies. The delocalization of the lone pair of electrons on the nitrogen atoms through the N-C-N fragment is a key factor. nih.gov The geometry around the central carbon atom of the thiourea group is typically trigonal planar, indicative of sp² hybridization. nih.gov

Thiourea derivatives have emerged as a significant class of organocatalysts, capable of promoting a wide range of organic reactions. nih.gov Their catalytic activity primarily stems from their ability to act as hydrogen-bond donors. wikipedia.org The two N-H protons of the thiourea moiety can form double hydrogen bonds with substrates, particularly those containing carbonyl groups or other hydrogen-bond acceptors. acs.org This interaction activates the substrate towards nucleophilic attack. wikipedia.orgacs.org

While this compound has only one N-H proton and thus cannot form the classic double hydrogen bond, its catalytic potential is still significant. The single N-H bond can still participate in hydrogen bonding, and in some cases, thioureas can act as Brønsted acids, protonating the substrate to facilitate the reaction. acs.orgacs.org The catalytic behavior of a thiourea derivative is highly dependent on the reaction substrates and conditions, not just the N-H acidity. rsc.org

Thiourea-based organocatalysts are valued for several advantages: they are metal-free and thus less toxic than many traditional catalysts, they are stable and easy to handle, and they can operate under mild and nearly neutral conditions. wikipedia.org They have been successfully employed in a variety of transformations, including Michael additions, Mannich-type reactions, and aldol (B89426) reactions. rsc.org The development of chiral thiourea derivatives has also enabled their use in highly selective asymmetric synthesis. nih.gov

Coordination Chemistry of this compound and Related Ligands

The presence of both sulfur and nitrogen atoms with lone pairs of electrons makes thiourea derivatives excellent ligands for a wide range of metal ions. nih.govmdpi.com this compound, with its specific substitution pattern, exhibits versatile coordination behavior, leading to the formation of structurally diverse metal complexes.

Thiourea derivatives can coordinate to metal centers in several ways, primarily through the sulfur atom, one or both nitrogen atoms, or a combination thereof.

S-coordination (Monodentate): The most common coordination mode for thiourea ligands is through the sulfur atom. mdpi.com The sulfur atom is a soft donor and readily binds to soft metal ions. In many complexes, the thiourea ligand acts as a neutral monodentate ligand, bonding exclusively through the sulfur. mdpi.comresearchgate.net This is particularly prevalent in complexes with metals like gold(I) and copper(I). filinchuk.comresearchgate.net

N-coordination: While less common than S-coordination, coordination through a nitrogen atom can occur, especially if the sulfur atom is sterically hindered or electronically deactivated.

Mixed-Donor (Bidentate): Thiourea derivatives can also act as bidentate ligands, coordinating through both a sulfur and a nitrogen atom to form a chelate ring. mdpi.comtandfonline.com This S,N-coordination mode often involves the deprotonation of one of the N-H groups, resulting in an anionic ligand that forms a stable four-membered ring with the metal center. researchgate.nettandfonline.com In some cases, particularly with acylthioureas, coordination can occur through the sulfur and an oxygen atom from the acyl group, forming a six-membered chelate ring. researchgate.nettandfonline.com

The specific coordination mode adopted by this compound depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Metal complexes of thiourea derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

This compound and its analogues form stable complexes with a variety of transition metals, each exhibiting unique structural and electronic properties.

Gold(I) Complexes: Gold(I) has a strong affinity for soft sulfur donors, and thus readily forms complexes with thiourea ligands. These complexes are often linear, with the gold(I) center coordinated to two sulfur atoms from two thiourea ligands. researchgate.netnih.gov Gold(I)-thiourea complexes have attracted significant interest due to their potential biological activities. nih.govrsc.org

Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) typically form square planar complexes. nih.govmdpi.com With thiourea ligands, they can form complexes where the ligand is monodentate (S-coordinated) or bidentate (S,N-chelated). nih.govmdpi.com Dinuclear platinum(II) complexes bridged by other ligands have also been synthesized and show interesting biological properties. nih.gov

Ruthenium(II/III) Complexes: Ruthenium forms a diverse range of complexes with thiourea derivatives, often in "piano-stool" geometries where the ruthenium is coordinated to an arene ligand and several other ligands, including the thiourea. rsc.orgmdpi.comresearchgate.net The thiourea can coordinate in a monodentate (S) or bidentate (S,N) fashion. researchgate.netmdpi.com

Iridium(III) Complexes: Iridium(III) forms stable octahedral complexes. rsc.org Thiourea ligands can coordinate to iridium, and cyclometalated iridium(III) complexes containing a thiourea moiety have been synthesized and studied for their luminescent properties. researchgate.net

Copper(II) Complexes: Copper(II) complexes with N,N'-substituted thioureas have been synthesized and characterized. rsc.org In some cases, the reaction of a thiourea ligand with a copper(II) salt can result in the reduction of Cu(II) to Cu(I). rsc.orgnih.gov

Table of Metal Complex Geometries with Thiourea Ligands

| Metal Ion | Typical Coordination Geometry | Common Coordination Modes of Thiourea |

| Gold(I) | Linear | Monodentate (S-coordination) |

| Palladium(II) | Square Planar | Monodentate (S), Bidentate (S,N) |

| Platinum(II) | Square Planar | Monodentate (S), Bidentate (S,N) |

| Ruthenium(II/III) | Octahedral ("Piano-stool") | Monodentate (S), Bidentate (S,N) |

| Iridium(III) | Octahedral | Monodentate (S), Bidentate (S,N) |

| Copper(II) | Square Planar, Octahedral | Monodentate (S), Bidentate (S,N) |

Synthesis and Characterization of Metal Complexes with Thiourea Ligands

Chelating Properties and Stability of Metal-Thiourea Complexes

Thiourea derivatives are well-known for their ability to form coordination complexes with a wide range of metal ions. The sulfur atom, being a soft donor, typically coordinates to metal centers, although coordination through the nitrogen atoms is also possible, leading to various binding modes, including monodentate and bidentate chelation. This versatility allows for the formation of stable metal complexes with diverse geometries and electronic properties.

The stability of these metal-thiourea complexes is influenced by several factors, including the nature of the metal ion, the electronic and steric properties of the substituents on the thiourea ligand, and the reaction conditions. Generally, thiourea derivatives form stable complexes with transition metals. The formation of a chelate ring, where the thiourea derivative binds to the metal center through both sulfur and another donor atom (often nitrogen), can significantly enhance the stability of the resulting complex.

However, specific studies detailing the chelating properties of this compound with various metal ions and quantitative data on the stability constants of its corresponding metal complexes are not readily found in the current body of scientific literature.

Catalytic Applications of Thiourea-Based Systems

The unique structural and electronic properties of thiourea derivatives have led to their emergence as powerful tools in catalysis, both as organocatalysts and as ligands in metal-catalyzed reactions.

Thiourea Organocatalysis in Asymmetric Synthesis

In the realm of organocatalysis, chiral thiourea derivatives have gained prominence as highly effective catalysts for a variety of asymmetric transformations. Their catalytic activity stems from their ability to act as hydrogen-bond donors. The two N-H protons of the thiourea moiety can form hydrogen bonds with electrophiles, thereby activating them towards nucleophilic attack. This mode of activation has been successfully applied in a wide range of asymmetric reactions, including Michael additions, Aldol reactions, and Mannich reactions, often affording products with high enantioselectivity.

The catalytic efficacy and stereoselectivity of a thiourea organocatalyst are heavily dependent on the substituents attached to the nitrogen atoms, which modulate the acidity of the N-H protons and create a specific chiral environment around the active site. While numerous studies have explored the design and application of various chiral thiourea catalysts, specific reports on the use of this compound as an organocatalyst in asymmetric synthesis are not available. The absence of N-H protons on one of the nitrogen atoms in this particular compound would also fundamentally alter its hydrogen-bonding capabilities compared to more commonly used bifunctional thiourea catalysts.

Metal-Thiourea Complexes as Homogeneous Catalysts

Metal complexes incorporating thiourea-based ligands have also been investigated as homogeneous catalysts for various organic reactions. In these systems, the thiourea ligand can influence the catalytic activity of the metal center by modifying its electronic properties, steric environment, and stability. The coordination of the thiourea ligand to the metal can tune its reactivity and selectivity in catalytic cycles.

Applications of metal-thiourea complexes in homogeneous catalysis include oxidation, reduction, and cross-coupling reactions. The choice of both the metal and the specific thiourea ligand is crucial for achieving high catalytic performance. However, literature specifically describing the synthesis of metal complexes of this compound and their subsequent application as homogeneous catalysts is not currently available.

Investigation of Biological Mechanisms and Structure Activity Relationships

Enzyme Inhibition Mechanisms

The biological efficacy of 1,1-Dimethyl-3-(4-methylphenyl)thiourea is rooted in its ability to inhibit a range of enzymes through specific molecular interactions. The following subsections detail the mechanisms of inhibition for several key enzymes.

Urease, a nickel-containing metalloenzyme, is a significant target for inhibition due to its role in various pathological conditions. Thiourea (B124793) derivatives, including this compound, have demonstrated notable urease inhibitory activity. The primary mechanism of inhibition involves the interaction of the thiourea moiety with the nickel ions in the active site of the urease enzyme. nih.gov The sulfur and nitrogen atoms of the thiourea group can form coordination bonds with the two nickel ions, thereby blocking the active site and preventing the hydrolysis of urea (B33335). nih.gov The potency of inhibition can be influenced by the substituents on the phenyl ring, with electron-donating or withdrawing groups affecting the electron density of the thiourea core and its binding affinity to the nickel center. core.ac.uk

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy due to its role in cell proliferation and survival. nih.gov Certain thiourea derivatives have been identified as inhibitors of EGFR tyrosine kinase. biointerfaceresearch.com The inhibitory mechanism of this compound is predicated on its ability to bind to the ATP-binding site of the EGFR kinase domain. The thiourea group is capable of forming strong hydrogen bonds with key amino acid residues within this pocket, such as Met769 and Arg819. biointerfaceresearch.com The N-H protons of the thiourea act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. The phenyl ring with its methyl and dimethylamino substituents can engage in hydrophobic and van der Waals interactions with non-polar residues in the binding site, further stabilizing the inhibitor-enzyme complex and preventing the binding of ATP, thus inhibiting kinase activity and downstream signaling. biointerfaceresearch.comnih.gov

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Thiourea derivatives have been investigated as potential AChE inhibitors. researchgate.net The inhibition pathway for these compounds generally involves binding to the active site of the enzyme. The active site of AChE contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). mdpi.com Thiourea derivatives can interact with the CAS, where the hydrolysis of acetylcholine (B1216132) occurs, and/or the PAS, which is involved in the binding and guidance of the substrate. The specific interactions of this compound would involve hydrogen bonding and hydrophobic interactions with amino acid residues in these sites, thereby blocking the entry of acetylcholine or its breakdown.

Peptidyl-prolyl cis-trans isomerases (PPIases) are enzymes involved in protein folding. While the direct inhibition of PPIase by this compound is not extensively documented, the mechanism of action for inhibitors of this enzyme class often involves binding to the hydrophobic active site pocket. nih.gov If this thiourea derivative were to inhibit PPIase, it would likely do so by inserting its hydrophobic 4-methylphenyl group into this pocket, while the thiourea and dimethylamino groups could form hydrogen bonds with residues at the rim of the active site, thereby preventing the binding and isomerization of the proline-containing peptide substrate.

Molecular Binding and Interaction Studies

The biological activity of this compound is fundamentally dictated by its molecular structure, which allows for various types of non-covalent interactions with biological macromolecules.

Molecular docking and crystallographic studies of related thiourea derivatives have provided insights into their binding modes. The thiourea backbone is a key feature, with the N-H groups acting as hydrogen bond donors and the sulfur atom serving as a hydrogen bond acceptor. mdpi.com This allows for the formation of stable hydrogen bonding networks with amino acid residues in the active sites of enzymes.

The 4-methylphenyl group contributes to the molecule's hydrophobicity, enabling it to engage in π-π stacking and van der Waals interactions with aromatic and aliphatic amino acid residues within the binding pockets of target proteins. biointerfaceresearch.com The dimethylamino group can also participate in hydrogen bonding or act as a bulky group that influences the orientation of the molecule within the active site.

These interactions are often synergistic, leading to a high affinity and specificity for the target enzyme. The flexibility of the single bonds in the molecule allows it to adopt different conformations, which can be crucial for fitting into structurally diverse binding sites.

Table of Research Findings on Thiourea Derivative Interactions

| Target Enzyme | Key Interacting Residues | Primary Interaction Type | Inhibition Type |

|---|---|---|---|

| Urease | Nickel Ions (Active Site) | Coordination Bonds | - |

| EGFR Kinase | Met769, Arg819 | Hydrogen Bonding, Hydrophobic Interactions | ATP-Competitive |

| Acetylcholinesterase | CAS and PAS residues | Hydrogen Bonding, Hydrophobic Interactions | - |

| Glucose-6-Phosphatase | Active Site Residues | - | Competitive |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound This compound to thoroughly address the detailed biological mechanisms and structure-activity relationships outlined in the request.

Research on thiourea derivatives is extensive; however, studies focusing specifically on this compound in the contexts of DNA binding, specific protein interactions with K-Ras, HIV-1 Capsid, and Human Cyclophilin A, as well as its direct effects on apoptosis and cytokine modulation, are not present in the available literature. Similarly, specific structure-activity relationship (SAR) studies detailing how its molecular architecture influences enzyme inhibition are not available.

While broader research on other thiourea analogs does indicate that this class of compounds is biologically active, providing information on those related molecules would not adhere to the strict focus on This compound as specified in the instructions. Therefore, it is not possible to generate a scientifically accurate article that strictly follows the provided outline for this specific compound at this time.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Correlation of Substituent Electronic and Steric Properties with Biological Response

The biological activity of 1,1-dimethyl-3-phenylthiourea (B1195763) derivatives is significantly influenced by the electronic and steric nature of substituents on the phenyl ring. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these correlations, providing a framework for designing compounds with enhanced potency. By systematically varying substituents and measuring the corresponding biological response, researchers can develop mathematical models that relate chemical structure to activity.

A key aspect of these studies is the use of physicochemical parameters to describe the electronic and steric properties of substituents. Electronic effects are often quantified using Hammett constants (σ), which describe the electron-withdrawing or electron-donating nature of a substituent. Steric effects, which relate to the size and shape of the substituent, can be described by parameters such as the Taft steric parameter (Es) and molar refractivity (MR).

Detailed research into the herbicidal activity of a series of N,N-dimethyl-N'-(substituted phenyl)thioureas has provided valuable insights into these structure-activity relationships. In these studies, the herbicidal activity is often expressed as the pI50 value, which is the negative logarithm of the molar concentration required to cause 50% inhibition of plant growth.

The following data illustrates the relationship between the electronic and steric properties of various substituents on the phenyl ring and the observed herbicidal activity against a target plant species.

Table 1: Physicochemical Parameters and Herbicidal Activity of 1,1-Dimethyl-3-(substituted phenyl)thiourea Derivatives

Analysis of the data reveals several key trends:

Electronic Effects: There is a clear correlation between the electron-withdrawing nature of the substituent and herbicidal activity. Substituents with positive Hammett constants (σ), such as chloro (Cl), bromo (Br), and nitro (NO2) groups, generally lead to higher pI50 values, indicating greater potency. For instance, the 4-chloro derivative (pI50 = 5.25) is significantly more active than the unsubstituted compound (pI50 = 4.38). This suggests that reducing the electron density on the phenyl ring is favorable for herbicidal activity. The strong electron-withdrawing nitro group at the 4-position results in a pI50 of 5.33.

Steric Effects: The size of the substituent, as indicated by molar refractivity (MR), also plays a crucial role. There appears to be a positive correlation between the MR value and herbicidal activity, particularly for the halogen series. As the size of the halogen at the 4-position increases from chloro to iodo, the pI50 value also increases. This indicates that a larger, more polarizable substituent at this position enhances the interaction with the biological target. The 3,4-dichloro substitution, which combines both electronic and steric effects, results in one of the most active compounds in the series (pI50 = 5.87).

These findings can be further elucidated by developing a QSAR equation that mathematically models the relationship between the physicochemical parameters and the biological response. A simplified linear regression analysis might yield an equation of the form:

pI50 = k1(σ) + k2(MR) + C

Where k1 and k2 are coefficients representing the relative importance of the electronic and steric parameters, respectively, and C is a constant. Such an equation allows for the prediction of the herbicidal activity of novel, unsynthesized derivatives of 1,1-dimethyl-3-phenylthiourea, thereby guiding the design of more effective herbicides.

The detailed analysis of these substituent effects underscores the importance of a systematic approach to drug design. By understanding how electronic and steric properties modulate biological activity, it is possible to rationally design more potent and selective compounds.

Table 2: Compound Names

Advanced Analytical Methodologies for 1,1 Dimethyl 3 4 Methylphenyl Thiourea

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the isolation and purification of synthetic compounds. For thiourea (B124793) derivatives, High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for ensuring the compound's purity and for quantitative analysis.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted and effective method for the quantitative determination and purity verification of N-acyl thiourea derivatives. nih.govmdpi.com This technique separates compounds based on their polarity. In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, commonly a mixture of acetonitrile and water. sielc.comsielc.com

The method's validation is crucial to ensure its reliability for routine quality control. mdpi.com Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). nih.gov For instance, a validated RP-HPLC method for a similar N-acyl thiourea derivative demonstrated a high correlation coefficient (R² > 0.99) over a concentration range of 0.05 µg/mL to 40 µg/mL, with detection and quantitation limits of 0.0174 µg/mL and 0.0521 µg/mL, respectively. nih.govnih.gov The precision and accuracy of such methods are often confirmed to be within a 98–102% range, affirming their suitability for routine analysis. nih.govmdpi.com UV detection is typically employed, with the wavelength set according to the compound's maximum absorbance. sielc.com

Table 1: Typical HPLC Parameters for Analysis of Thiourea Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | Primesep P Mixed-Mode or similar C18 column |

| Mobile Phase | Acetonitrile (MeCN) and Water, potentially with a formic or phosphoric acid modifier |

| Detection | UV Spectrophotometry at ~200 nm |

| Flow Rate | 1.0 mL/min |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.02 µg/mL |

| Limit of Quantitation (LOQ) | 0.05 - 0.06 µg/mL |

This table presents generalized data based on analytical methods for related thiourea compounds. nih.govsielc.com

Electrochemical Analysis of Thiourea Derivatives

Electrochemical methods are powerful for probing the redox properties of molecules and their interactions at electrode surfaces. For thiourea derivatives like 1,1-Dimethyl-3-(4-methylphenyl)thiourea, techniques such as cyclic voltammetry, potentiodynamic polarization, and electrochemical impedance spectroscopy provide invaluable insights into their electronic behavior and practical applications, such as corrosion inhibition. electrochemsci.orgresearchgate.net

Cyclic voltammetry is an essential technique for investigating the electrochemical properties and redox potentials of thiourea derivatives. mdpi.comelectrochemsci.org The electrochemical behavior of thiourea is characterized by its oxidation, which typically yields formamidine disulfide. electrochemsci.org This process can be observed as an anodic (oxidation) peak in the cyclic voltammogram. In the subsequent cathodic (reduction) scan, a peak may appear corresponding to the reduction of the formed formamidine disulfide back to thiourea. electrochemsci.org

The redox process is often irreversible, as indicated by the absence of a corresponding reduction peak or a significant shift in peak potentials with varying scan rates. researchgate.net The potential at which these peaks occur is dependent on the electrode material (e.g., glassy carbon, platinum), the solvent system (e.g., acetonitrile, dimethyl sulfoxide), and the specific substituents on the thiourea molecule. electrochemsci.orgmdpi.comresearchgate.net For example, in studies of similar compounds, cathodic peaks attributed to the reduction of functional groups have been observed at potentials around -0.650 V to -0.770 V. mdpi.com The presence of electron-withdrawing or donating groups on the phenyl ring can influence the reduction potential of the molecule. mdpi.com

Table 2: Representative Electrochemical Data for Thiourea Derivatives from Cyclic Voltammetry

| Process | Peak Type | Typical Potential Range (vs. Ag/AgCl) | Characteristics |

|---|---|---|---|

| Thiourea Oxidation | Anodic (Oxidation) | +0.6 V to +1.0 V | Often irreversible; forms formamidine disulfide electrochemsci.org |

| Disulfide Reduction | Cathodic (Reduction) | -0.2 V to -0.8 V | Reduction of the disulfide product back to thiourea electrochemsci.orgmdpi.com |

This table contains generalized data from studies on various thiourea derivatives to illustrate the expected redox behavior.

Thiourea and its derivatives are widely recognized as effective corrosion inhibitors for various metals, including mild steel and copper, particularly in acidic environments. researchgate.netpnu.ac.irnih.gov Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are the primary electrochemical techniques used to evaluate their performance. redalyc.orgnih.gov

PDP studies involve scanning the potential and measuring the resulting current to generate Tafel plots. From these plots, key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) are determined. redalyc.org A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. Thiourea derivatives often function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netresearchgate.net

EIS is used to investigate the processes occurring at the electrode/electrolyte interface. nih.govmdpi.com The technique applies a small amplitude AC signal over a range of frequencies. The results, often presented as Nyquist plots, provide information about the charge transfer resistance (Rct). jmaterenvironsci.com An increase in the diameter of the semicircle in the Nyquist plot, corresponding to a higher Rct value, signifies enhanced corrosion resistance due to the formation of a protective inhibitor film on the metal surface. jmaterenvironsci.comresearchgate.net The inhibition efficiency (%IE) can be calculated from both PDP and EIS data, often reaching over 90% for effective thiourea-based inhibitors. redalyc.org

Table 3: Illustrative Corrosion Inhibition Data for a Thiourea Derivative

| Method | Condition | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Inhibition Efficiency (%IE) |

|---|---|---|---|---|---|

| PDP | 1 M HCl (Blank) | -450 | 1000 | - | - |

| PDP | 1 M HCl + Inhibitor | -475 | 50 | - | 95.0% |

| EIS | 1 M HCl (Blank) | - | - | 50 | - |

| EIS | 1 M HCl + Inhibitor | - | - | 950 | 94.7% |

This table presents hypothetical yet representative data based on published studies of thiourea derivatives as corrosion inhibitors. researchgate.netredalyc.org

Spectrophotometric Applications in Metal Ion Detection

Thiourea derivatives are versatile ligands capable of forming stable complexes with a variety of transition metal ions. jmaterenvironsci.commdpi.com This property makes them excellent candidates for use as chromogenic reagents in the spectrophotometric determination of metal ions. jmaterenvironsci.com The formation of a complex between this compound and a target metal ion can lead to a significant change in the UV-Visible absorption spectrum, producing a new absorption band at a specific wavelength (λmax).

This colorimetric response allows for the selective and sensitive detection of metal ions like osmium(VIII), copper(II), mercury(II), and silver(Ag). jmaterenvironsci.comorientjchem.org The intensity of the absorbance at λmax is proportional to the concentration of the metal-ligand complex, a relationship described by the Beer-Lambert law. This principle forms the basis for quantitative analysis. ekb.eg The method involves measuring the absorbance of solutions containing the ligand and varying concentrations of the metal ion to construct a calibration curve. The stoichiometry of the complex, often 1:1 or 1:2 (metal:ligand), can be determined using methods like the molar ratio method. jmaterenvironsci.comekb.eg

Table 4: Metal Ions Potentially Detectable by Thiourea-Based Chromogenic Reagents

| Metal Ion | Typical Medium | Complex Stoichiometry (Metal:Ligand) | Analytical Wavelength (λmax) |

|---|---|---|---|

| Osmium (VIII) | Perchloric Acid | 1:1 | ~450 nm jmaterenvironsci.com |

| Copper (II) | Aqueous Buffer | 1:1 | ~380 nm ekb.eg |

| Mercury (II) | Aqueous Solution | - | Visual Color Change orientjchem.org |

| Silver (I) | Aqueous Solution | - | Visual Color Change orientjchem.org |

This table summarizes the application of various thiourea derivatives in metal ion detection, suggesting potential applications for this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1,1-Dimethyl-3-(4-methylphenyl)thiourea and its Broader Thiourea (B124793) Class

Research on This compound has successfully established its synthesis via the reaction of 1-methyl-1-phenyl hydrazine (B178648) and 4-tolyl isothiocyanate, with its molecular structure confirmed through spectroscopic methods and X-ray crystallography. mdpi.com

The broader class of substituted thioureas has been the subject of extensive investigation, revealing a wealth of important findings:

Biological Activity : Thiourea derivatives are recognized for an extensive range of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, antitubercular, and anti-inflammatory properties. mdpi.comnih.govbiointerfaceresearch.com Their mechanism often involves interactions with enzymes and cellular receptors through hydrogen bonding. nih.gov Some derivatives have shown potent enzyme inhibition against targets like cholinesterases and β-glucuronidase. nih.gov

Synthetic Versatility : Thioureas serve as crucial intermediates in the synthesis of various heterocyclic compounds, such as thiazoles and pyrimidines. chemeurope.com They are also key components in the development of organocatalysts and anion receptors. rsc.org

Coordination Chemistry : The presence of nucleophilic sulfur and nitrogen atoms makes thioureas versatile ligands for forming stable complexes with various metal ions. ksu.edu.trmdpi.com These metal complexes are themselves being explored for therapeutic applications, particularly as anticancer agents. mdpi.comresearchgate.net

Materials Science : Substituted thioureas are used as precursors in the synthesis of metal sulfide (B99878) nanocrystals, demonstrating their utility in materials chemistry. nih.gov

Table 1: Summary of Research Findings on Substituted Thioureas

| Area of Research | Key Findings | Primary Applications |

|---|---|---|